2-Acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered interest due to its diverse biological activities. Pyridazinones are derivatives of pyridazine and are known for their potential applications in pharmaceuticals and agrochemicals. This specific compound is characterized by its unique molecular structure, which includes an acetyl group and a methyl group, contributing to its reactivity and biological properties.
The synthesis of 2-acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one can be traced back to various methodologies aimed at producing pyridazinone derivatives, often utilizing hydrazine or its derivatives in reactions with carbonyl compounds. The compound has been studied for its pharmacological properties, particularly in relation to cardiovascular drugs and other therapeutic areas.
2-Acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one is classified as a heterocyclic organic compound. It falls under the category of nitrogen-containing compounds due to the presence of nitrogen atoms in its pyridazine ring. Its classification can also extend to medicinal chemistry due to its potential therapeutic applications.
The synthesis of 2-acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclocondensation of suitable precursors. Common methods include:
For example, one reported synthesis involved refluxing a γ-keto acid with methyl hydrazine in boiling ethanol, leading to high yields of the desired pyridazinone derivative. The completion of reactions is typically monitored using techniques such as thin-layer chromatography.
The molecular structure of 2-acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one features a pyridazine ring with two substituents:
This configuration contributes to the compound's unique properties and reactivity.
The molecular formula for 2-acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one is , and it has a molar mass of approximately 166.18 g/mol. The melting point and spectral data (such as infrared and nuclear magnetic resonance spectra) are crucial for confirming the identity and purity of synthesized compounds.
2-Acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions:
The reactions are often characterized by monitoring changes in physical properties (like melting points) or using spectroscopic methods (such as infrared spectroscopy) to identify functional groups present before and after reactions.
The mechanism of action for 2-acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one involves interactions at the molecular level that affect biological pathways:
Studies have shown that modifications on the pyridazinone core can significantly affect binding affinity and selectivity toward various biological targets, including adrenergic receptors.
The physical properties of 2-acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one include:
Chemical properties include:
Relevant analyses such as spectral data (infrared and nuclear magnetic resonance) provide insights into functional groups and confirm structural integrity.
The applications of 2-acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one span several fields:
The systematic IUPAC name 2-acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one defines a bicyclic heterocycle featuring a six-membered ring with two adjacent nitrogen atoms (positions 1 and 2) and a ketone group (position 3). The core scaffold is a partially saturated pyridazinone, evidenced by the 4,5-dihydro designation indicating reduction across the C4-C5 bond. The C6 methyl group and N2-acetyl substituent critically modulate electronic and steric properties. The compound’s canonical SMILES representation (CC1=NNC(=O)CC1C(=O)C
) and InChIKey (VOTFXESXPPEARL-UHFFFAOYSA-N
) provide unambiguous identifiers for database searches [1] [7]. Crystallographic analyses of analogous dihydropyridazinones reveal a puckered ring conformation with the acetyl substituent adopting a pseudo-axial orientation, minimizing steric clash with the C6 methyl group. This geometry facilitates specific intermolecular interactions in solid-state packing and biological target engagement. The molecule’s amphiphilic character arises from hydrogen-bond accepting carbonyls (O1, O2) and hydrogen-bond donating NH (position 2), yielding a topological polar surface area (TPSA) of 41.5 Ų—optimal for membrane permeability in drug design [1] [7].
Pyridazinone chemistry emerged in the 1960s with early syntheses of hydralazine analogs for cardiovascular applications. The 1980s–1990s marked a significant shift with the discovery of zardaverine and imazodan as selective PDE III inhibitors, establishing the scaffold’s capacity for enzyme modulation. Mechanistically, these agents increased cardiac contractility via cyclic AMP elevation but faced limitations due to arrhythmic risks [7] [9]. The 2010s witnessed scaffold diversification, exemplified by Takeda’s clinical candidate TAK-063, a pyridazinone-based PDE10A inhibitor (IC₅₀ = 0.30 nM) developed for schizophrenia. Structural optimization focused on C4/C5 substitutions to enhance blood-brain barrier penetration (brain Kp = 1.64) and metabolic stability (HLM CLint = 4 μL/min/mg) [2] [8] [9]. Concurrently, hybrid PDE3/4 inhibitors like dihydropyridazinone-fused pyrazoles demonstrated synergistic bronchodilation and anti-inflammatory effects in respiratory models, achieving dual IC₅₀ values of 0.14 μM (PDE3A) and 0.15 μM (PDE4B) [8] [9]. This era underscored the pyridazinone nucleus as a privileged structure for central nervous system and cardiopulmonary therapeutics.
Substituent effects on pyridazinone bioactivity follow stringent spatial rules. The C6 methyl group in 2-acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one imposes conformational constraints that favor bioactive orientations. Bioisosteric replacement studies demonstrate that C6 alkyl chains > ethyl diminish PDE affinity due to hydrophobic pocket mismatches, while demethylation abolishes activity entirely [1] [7]. The N2-acetyl moiety serves as a hydrogen-bond acceptor for residues like Gln716 in PDE10A, with carbonyl deletion reducing inhibition by >100-fold [2] [8]. Ortho-substitutions on pendant aryl rings (e.g., 6-phenyl analogs) disrupt coplanarity and π-stacking with Phe686/Phe719 in PDE binding sites, as evidenced by a 40-fold potency drop in o-methyl derivatives (IC₅₀ = 940 nM vs. 23 nM for unsubstituted) [2].
Table 1: Impact of Substituent Modifications on Pyridazinone Bioactivity
Position | Substituent Change | Biological Consequence | Potency Shift |
---|---|---|---|
C6 | Methyl → Hydrogen | Loss of hydrophobic contact with Leu625/Met703 | Activity abolished |
C6 | Methyl → Ethyl | Steric clash in PDE hydrophobic clamp | IC₅₀ increases 8-fold |
N2 | Acetyl → Hydrogen | Elimination of H-bond with Gln716 | IC₅₀ increases >100-fold |
C5 | H → Methoxy | Additional H-bond with Gln716; optimized size for pocket | IC₅₀ decreases 16-fold |
Phenyl (C4') | Para-fluorine → Ortho-methyl | Twisting disrupts π-stacking with Phe686/Phe719 | IC₅₀ increases 40-fold |
Rational substituent engineering thus balances electronic modulation (e.g., fluorine incorporation to enhance metabolic stability) and conformational control (e.g., para-substituted aryl groups maintaining planarity) to optimize target engagement [3] [4] [7].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3